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LY 341495 disodium salt

Cat. No.: B1191883
M. Wt: 397.33
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Metabotropic Glutamate (B1630785) Receptors (mGluRs) in Central Nervous System Function and Dysfunction

Metabotropic glutamate receptors are G-protein coupled receptors (GPCRs) that, upon activation by glutamate, initiate intracellular signaling cascades. nih.govhellobio.com There are eight subtypes of mGluRs, categorized into three groups (Group I, II, and III) based on their sequence homology, pharmacology, and the intracellular pathways they activate. nih.gov

Group I mGluRs (mGluR1 and mGluR5) are typically located postsynaptically and their activation leads to increased neuronal excitability. neurology.org They have been implicated in synaptic plasticity, the cellular mechanism underlying learning and memory. wikipedia.orgneurology.org

Group II (mGluR2 and mGluR3) and Group III (mGluR4, mGluR6, mGluR7, and mGluR8) are generally found on presynaptic terminals and their activation inhibits neurotransmitter release. nih.govnih.gov This provides a negative feedback mechanism to control excessive excitation. frontiersin.org

The widespread distribution of these receptors throughout the brain and spinal cord underscores their importance in a vast array of physiological processes. wikipedia.orgnih.gov Consequently, dysfunction of mGluR signaling has been linked to numerous CNS disorders, including anxiety, depression, schizophrenia, Parkinson's disease, and chronic pain. nih.govneurology.orgfrontiersin.org This makes mGluRs attractive targets for therapeutic intervention. nih.gov

Overview of Glutamatergic System Modulation in Preclinical Investigations

Given the central role of glutamate in both normal brain function and disease, modulating the glutamatergic system is a key strategy in preclinical research. researchgate.netnih.gov The goal is often to correct imbalances in glutamate signaling, either by reducing excessive excitation (excitotoxicity), which can lead to neuronal damage, or by enhancing deficient signaling. wikipedia.orgnih.gov

Preclinical studies utilize a variety of pharmacological agents to probe and manipulate the glutamatergic system. These include:

Agonists: Compounds that bind to and activate receptors, mimicking the effect of the natural neurotransmitter.

Antagonists: Molecules that block the action of agonists, preventing receptor activation. wikipedia.org

Allosteric Modulators: Substances that bind to a site on the receptor different from the agonist binding site, thereby modifying the receptor's response to the agonist.

These tools allow researchers to dissect the specific roles of different glutamate receptor subtypes in various physiological and pathological processes. frontiersin.orgnih.gov For instance, studies have shown that antagonists of certain mGluRs can have antidepressant-like effects in animal models. wikipedia.orgbmj.com

Role of LY 341495 Disodium (B8443419) Salt as a Key Pharmacological Tool in mGluR Research

LY 341495 disodium salt is a highly potent and selective antagonist for Group II metabotropic glutamate receptors (mGluR2 and mGluR3). rndsystems.comtocris.comtocris.com Its high affinity for these receptors, particularly mGlu2 and mGlu3, allows researchers to specifically block their function and observe the resulting effects on neuronal activity and behavior. tocris.comrndsystems.com

While it is most potent at Group II mGluRs, at higher concentrations, LY 341495 can also antagonize Group I and Group III receptors, making it a versatile tool for studying the broader roles of mGluRs. hellobio.comnih.gov This differential potency allows for the discrimination between the effects of different mGluR subtypes. nih.gov

The utility of this compound is evident in a wide range of preclinical studies. For example, it has been used to investigate the role of mGluR2/3 in:

Cognitive function: Research has shown that LY 341495 can improve working memory in animal models. nih.gov

Depression: Studies have explored its potential antidepressant-like effects, sometimes in combination with other agents. nih.govmdpi.com

Pain modulation: Its effects on nociceptive signaling pathways are an active area of investigation. frontiersin.org

Cancer research: Interestingly, some studies have found that by antagonizing mGluR2/3 on certain immune cells, LY 341495 can inhibit tumor growth in animal models of melanoma. jst.go.jp

The precise and selective action of this compound has made it an invaluable asset for elucidating the complex functions of metabotropic glutamate receptors in the central nervous system and beyond. pubcompare.ai

Data on this compound

PropertyValueSource
Chemical Name (2S)-2-Amino-2-[(1S,2S)-2-carboxycycloprop-1-yl]-3-(xanth-9-yl) propanoic acid disodium salt rndsystems.com
Molecular Formula C₂₀H₁₇NNa₂O₅ rndsystems.com
Molecular Weight 397.33 rndsystems.com
Purity ≥97% rndsystems.comtocris.com
Solubility Soluble to 100 mM in water rndsystems.comtocris.com

Receptor Antagonist Activity of LY 341495

Receptor SubtypeIC₅₀ / Kᵢ (nM)Source
mGluR2 2.3 / 21 tocris.commedchemexpress.com
mGluR3 1.3 / 14 tocris.commedchemexpress.com
mGluR8 173 / 170 tocris.commedchemexpress.com
mGluR7a 990 tocris.comrndsystems.com
mGluR1a 6800 / 7800 tocris.commedchemexpress.com
mGluR5a 8200 tocris.comrndsystems.com
mGluR4a 22000 tocris.comrndsystems.com

Properties

Molecular Formula

C20H17NNa2O5

Molecular Weight

397.33

Synonyms

(2S)-2-Amino-2-[(1S,2S)-2-carboxycycloprop-1-yl]-3-(xanth-9-yl) propanoic acid disodium salt

Origin of Product

United States

Preclinical Investigation of Ly 341495 Disodium Salt in in Vitro Models

Neuronal Excitability and Synaptic Transmission Studies

In vitro electrophysiological and neurochemical studies have provided significant insights into how LY 341495 disodium (B8443419) salt modulates fundamental aspects of neuronal communication. By blocking specific mGluR subtypes, this compound has helped to unravel the complex regulatory functions of these receptors in synaptic transmission and plasticity.

Modulation of Glutamate (B1630785) Release

Group II mGluRs (mGluR2 and mGluR3) are predominantly located on presynaptic terminals, where they act as autoreceptors to inhibit the release of glutamate. The antagonist action of LY 341495 at these receptors is expected to block this negative feedback mechanism, thereby enhancing glutamate release.

In vitro studies have substantiated this role. For instance, investigations in hippocampal slices have shown that endogenous glutamate can tonically activate presynaptic mGluRs to suppress neurotransmitter release. Application of LY 341495 blocks this tonic activation, leading to an increase in neurotransmitter release from presynaptic terminals. nih.gov Research on perforant path inputs to the dentate gyrus and CA1 regions of the hippocampus demonstrated that LY 341495 increased the amplitude of field excitatory postsynaptic potentials (fEPSPs) following a conditioning burst stimulation. This finding is consistent with the blockade of a presynaptic autoinhibitory action of group II mGluRs that is engaged during periods of high-frequency activity. nih.gov This suggests that under conditions of sustained neuronal activity, LY 341495 can disinhibit presynaptic terminals and facilitate glutamate release. nih.gov

Effects on Synaptic Plasticity (e.g., Hippocampal Synaptic Plasticity)

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism for learning and memory. Key forms of synaptic plasticity in the hippocampus are long-term potentiation (LTP) and long-term depression (LTD). nih.gov LY 341495 has been a critical pharmacological tool for investigating the involvement of mGluRs in these processes. nih.gov

A seminal study in the CA1 area of rat hippocampal slices utilized LY 341495 to explore the roles of various mGluRs in plasticity. nih.gov The findings revealed that at concentrations sufficient to block group I mGluRs, LY 341495 antagonized the LTD induced by the group I agonist (S)-3,5-dihydroxyphenylglycine (DHPG). Furthermore, the compound was shown to block NMDA receptor-independent depotentiation, a form of synaptic weakening that erases previously established LTP. These effects indicate that group I mGluRs, which are sensitive to higher concentrations of LY 341495, play a crucial role in certain forms of synaptic depression. nih.gov The compound's high potency at group II mGluRs also allows for the investigation of their more subtle roles in modulating the induction thresholds and stability of both LTP and LTD. nih.govnih.gov

Influence on Neuronal Network Dynamics

Neuronal networks in vitro exhibit emergent properties, such as synchronized bursting and oscillatory activity, which are crucial for information processing. aps.orgnih.gov While the modulation of individual synapses by LY 341495 is well-documented, direct studies on its influence on these large-scale network dynamics are less prevalent in the literature.

However, it can be inferred that by modulating fundamental processes like glutamate release and synaptic plasticity, LY 341495 would consequently influence the collective behavior of neuronal networks. For example, by increasing presynaptic glutamate release, LY 341495 could potentially alter the balance of excitation and inhibition within a network, which is a key determinant of synchronous and oscillatory activity. nih.gov A shift in this balance could lead to changes in the frequency and magnitude of network bursts. Furthermore, by affecting the induction of LTP and LTD, the compound could alter the functional connectivity and information storage capacity of in vitro neuronal circuits over time. nih.gov

Cell Culture Models for Receptor Function and Signaling

Cell culture systems, particularly those expressing specific recombinant receptors, have been invaluable for dissecting the precise molecular pharmacology of LY 341495 disodium salt. These models allow for the study of the compound's interaction with individual mGluR subtypes in a controlled environment, free from the complexities of native neural circuits.

Studies in Human Recombinant mGluR Subtype Expressing Cells

Investigations using various cell lines engineered to express single human mGluR subtypes have precisely mapped the antagonist potency and selectivity of LY 341495. These studies typically measure the ability of the compound to inhibit the intracellular signaling cascades initiated by a known mGluR agonist.

LY 341495 has been demonstrated to be a highly potent antagonist of group II mGluRs, with nanomolar affinity for mGluR2 and mGluR3. tocris.commedchemexpress.com Its antagonist activity extends to other mGluR subtypes but with significantly lower potency. It acts as a micromolar antagonist at group I mGluRs (mGluR1a and mGluR5a) and shows varied potency against group III subtypes (mGluR4, mGluR7, and mGluR8), with the highest potency for mGluR8 within this group. tocris.com This unique selectivity profile, with a potency order of mGluR3 ≥ mGluR2 > mGluR8 > mGluR7 >> mGluR1a = mGluR5a > mGluR4, makes it an exceptionally useful tool for differentiating the functions of these receptors. tocris.com

Antagonist Potency (IC50/Ki in nM) of LY 341495 at Human mGluR Subtypes
Receptor SubtypePotency (nM)Receptor Group
mGluR1a6800 - 7800Group I
mGluR22.3 - 21Group II
mGluR31.3 - 14Group II
mGluR4a22000Group III
mGluR5a7600 - 8200Group I
mGluR7a990Group III
mGluR8170 - 173Group III

Astrocytic Modulation Studies

In vitro investigations into the effects of this compound on astrocytes have revealed its role in modulating key glial functions, primarily through its antagonism of group II metabotropic glutamate receptors (mGluR2/3). These studies highlight the involvement of these receptors in astrocytic calcium signaling, gliotransmission, and glutamate uptake regulation.

Research has demonstrated that astrocytic mGluR2/3 receptors are functionally linked to intracellular calcium (Ca²⁺) dynamics, a central component of astrocyte excitability. While the application of LY 341495 at a concentration of 10 μM did not result in a significant reduction of spontaneous Ca²⁺ signals in astrocyte branches or somata, other studies have confirmed that these receptors are capable of modulating Ca²⁺ levels when stimulated nih.gov. For instance, the application of a group II mGluR agonist was shown to elevate intracellular calcium levels in astrocytes, confirming that the receptors targeted by LY 341495 are present and functional on these cells sgul.ac.uk. This suggests that while mGluR2/3 antagonism may not alter basal Ca²⁺ activity, it can prevent signaling cascades initiated by agonist binding.

The modulation of gliotransmission, particularly the release of glutamate from astrocytes, is another critical area of investigation. Studies have identified a mechanism where the activation of astrocytic mGluR2/3 receptors leads to the release of glutamate through TREK-1 potassium channels nih.gov. The blockade of mGluR2/3 receptors was found to abolish the effects of other receptor-mediated pathways on synaptic glutamate levels, indicating that astrocytic mGluR2/3 play a significant role in the regulation of glutamate release nih.gov.

Furthermore, the receptors targeted by LY 341495 are implicated in the regulation of glutamate clearance from the extracellular space. In vitro studies on astrocyte cultures have shown that specific activation of group II metabotropic glutamate receptors can lead to an increase in the expression of the glutamate transporter GLAST (Glutamate Aspartate Transporter) frontiersin.org. As an antagonist, LY 341495 would be expected to block this effect, thereby influencing the capacity of astrocytes to take up synaptic glutamate.

The following tables summarize the key findings from in vitro studies on the modulation of astrocyte functions related to the mGluR2/3 receptors targeted by LY 341495.

Table 1: Effect of mGluR2/3 Modulation on Astrocytic Calcium Signaling

Experimental Model Compound Used Observation Implication for LY 341495
Hippocampal Mossy Fiber Pathway 10 μM LY341495 No significant reduction in spontaneous somatic or branch Ca²⁺ signals nih.gov. Antagonism of mGluR2/3 does not affect basal astrocytic Ca²⁺ levels.

Table 2: Role of mGluR2/3 in Astrocytic Glutamate Dynamics

Function Experimental Model Key Finding Implication for LY 341495
Gliotransmission Hippocampal Astrocytes Activation of mGluR2/3 causes glutamate release via TREK-1 channels; this modulation is abolished by an mGluR2/3 blocker nih.gov. LY 341495 can inhibit a specific pathway of astrocytic glutamate release.

| Glutamate Uptake | Astrocyte Cultures | Activation of group II mGluRs increases the expression of the glutamate transporter GLAST frontiersin.org. | LY 341495 can prevent the upregulation of a key glutamate transporter, thereby modulating glutamate clearance. |

Structure Activity Relationship Sar and Derivative Research for Ly 341495 Disodium Salt

Identification of Key Pharmacophore Features for mGluR Antagonism

The potent and selective antagonist activity of LY341495 at group II mGlu receptors is derived from a combination of distinct structural motifs that constitute its pharmacophore. The molecule's core is a conformationally restricted amino acid structure, which allows it to interact with the glutamate (B1630785) binding site, while specific substitutions confer its unique antagonist properties and selectivity profile. nih.govbohrium.com

The key features are:

α-Amino Acid Core : The α-amino and α-carboxyl groups are essential for recognition and binding within the orthosteric site of mGlu receptors, mimicking the endogenous ligand, glutamate.

Constrained Cyclopropyl Ring : The (1S,2S)-2-carboxycyclopropyl group introduces significant conformational rigidity. This constraint is crucial for orienting the carboxyl groups in a specific spatial arrangement that is highly favorable for potent interaction with group II mGlu receptors (mGlu2 and mGlu3).

Large Hydrophobic Xanth-9-yl Moiety : This bulky, aromatic group is a defining feature that extends from the α-carbon. It is believed to occupy a secondary binding pocket adjacent to the glutamate recognition site. This interaction is critical for displacing the receptor's Venus flytrap domain into an inactive, open conformation, which is the structural basis for its antagonist activity. This large substituent is also a primary determinant of its high affinity.

The result of this specific combination of features is a compound with nanomolar potency at group II mGlu receptors, while displaying significantly lower affinity for group I and group III receptors, as well as ionotropic glutamate receptors. nih.govnih.gov The antagonist potency of LY341495 across various human mGlu receptor subtypes demonstrates this selectivity. nih.govmedchemexpress.com

Receptor SubtypeGroupIC50 (nM)
mGlu3II14
mGlu2II21
mGlu8III170
mGlu7III990
mGlu1aI7,800
mGlu5aI8,200
mGlu4III22,000

Design and Synthesis of Analogs with Modified Selectivity or Potency

The design strategy for LY341495 and its analogs centers on the principle of creating conformationally restricted glutamate analogs. The synthesis involves incorporating a rigid scaffold, such as the cyclopropane (B1198618) ring, to limit the molecule's flexibility and lock it into a bioactive conformation that favors binding to a specific receptor subtype. bohrium.com

The development of potent and selective mGlu receptor antagonists like LY341495 evolved from systematic modifications of the phenylglycine scaffold. Researchers explored the effects of aromatic substitutions and the introduction of conformationally restricting elements. The synthesis of the carboxycyclopropyl glycine (B1666218) core is a key step, followed by the attachment of various large, hydrophobic groups to the alpha-carbon. This modular approach allows for the exploration of structure-activity relationships, where different aromatic or heterocyclic moieties can be synthesized and evaluated to fine-tune potency and selectivity for different mGlu receptor subtypes. For example, the analog LY366457 was developed through this process and also exhibits potent group II mGlu receptor antagonism. researchgate.net

Impact of Chemical Modifications on Receptor Interaction Profiles (e.g., 1-fluorocyclopropane analog)

Chemical modifications to the LY341495 scaffold are undertaken to improve pharmacokinetic properties, such as metabolic stability and brain penetration, without compromising the desired pharmacological activity. A notable example is the development of a 1-fluorocyclopropane analog of LY341495.

The introduction of a fluorine atom is a common strategy in medicinal chemistry to block sites of metabolism. In this case, modifying the cyclopropane ring with fluorine can enhance the compound's metabolic stability. Research on this analog indicated that it retained a similar high affinity for mGlu2/3 receptors while possessing a superior pharmacokinetic profile compared to the parent compound. This demonstrates that the cyclopropane ring can be substituted to improve drug-like properties without negatively affecting the key interactions with the receptor's binding pocket. Further derivatization of this analog into a heptyl ester prodrug was shown to increase bioavailability even more.

Development of Novel Radioligands and Probes

The high affinity and selectivity of LY341495 for group II mGlu receptors make it an excellent candidate for the development of radiolabeled ligands to study these receptors in vitro. guidetopharmacology.org The tritiated version, [³H]-LY341495, has been developed and extensively characterized as a novel antagonist radioligand. guidetopharmacology.org

Binding studies using membranes from cells expressing recombinant human mGlu receptors have shown that [³H]-LY341495 binds with high affinity and specificity to mGlu2 and mGlu3 receptors. guidetopharmacology.org This radioligand has been instrumental in characterizing the pharmacological properties of group II mGlu receptors and in screening new compounds for activity at these sites.

ParameterHuman mGlu2 ReceptorHuman mGlu3 Receptor
KD (nM)1.67 ± 0.200.75 ± 0.43
Bmax (pmol/mg protein)20.5 ± 5.432.0 ± 7.0

While [³H]-LY341495 is a valuable tool for in vitro assays, its utility for in vivo imaging techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT) is limited. The presence of two carboxylic acid groups hinders its ability to effectively cross the blood-brain barrier. The development of future PET radiotracers based on the LY341495 scaffold would likely require chemical modifications, such as esterification of the carboxyl groups, to create a more lipophilic prodrug that can enter the brain and is subsequently hydrolyzed to the active antagonist. nih.govmdpi.com

Methodological Contributions of Ly 341495 Disodium Salt in Academic Research

Tool Compound for Elucidating mGluR Subtype Specific Functions

A significant contribution of LY 341495 to neuroscience research is its role as a selective antagonist for Group II mGluRs (mGluR2 and mGluR3). This selectivity allows for the precise investigation of the physiological functions of these specific receptor subtypes. The compound exhibits nanomolar potency at mGluR2 and mGluR3, with significantly lower affinity for Group I and most Group III mGluRs. This pharmacological profile enables researchers to isolate and study the effects of blocking Group II mGluRs, thereby elucidating their specific roles in synaptic transmission and plasticity.

The selectivity of LY 341495 is concentration-dependent. At low nanomolar concentrations, it is highly selective for mGluR2 and mGluR3. However, at higher micromolar concentrations, it can also antagonize other mGluR subtypes, a property that researchers have leveraged to investigate the roles of other mGluRs when more selective antagonists are unavailable.

The antagonist properties of LY 341495 have been extensively characterized in various in vitro systems, including human recombinant mGlu receptor subtypes expressed in cell lines. These studies have provided detailed information on its binding affinities and functional antagonism, solidifying its status as a reliable tool for mGluR research.

Table 1: Antagonist Potency (IC₅₀/Kᵢ) of LY 341495 at Human mGluR Subtypes

mGluR Subtype IC₅₀ / Kᵢ (nM) Receptor Group
mGluR1a 7800 / 6800 Group I
mGluR2 21 / 2.3 Group II
mGluR3 14 / 1.3 Group II
mGluR4a 22000 Group III
mGluR5a 8200 Group I
mGluR7a 990 Group III
mGluR8 170 / 173 Group III

Applications in Investigating Glutamatergic Dysregulation in Preclinical Disease Models

LY 341495 has been instrumental in preclinical studies investigating the role of glutamatergic dysregulation in various neurological and psychiatric disorders. Its ability to modulate glutamate (B1630785) signaling by blocking presynaptic mGluR2/3 autoreceptors, which normally inhibit glutamate release, makes it a valuable tool for exploring the consequences of excessive glutamate transmission.

In animal models of depression, LY 341495 has been shown to have rapid antidepressant-like effects. Research suggests that by blocking mGluR2/3, it increases extracellular glutamate levels, leading to the activation of downstream signaling pathways, such as the mTORC1 pathway, which are implicated in synaptic plasticity and the therapeutic effects of antidepressants. Chronic administration of LY 341495 has been found to reverse stress-induced decreases in hippocampal synaptic proteins.

Furthermore, this compound has been utilized in preclinical models of anxiety and neuropathic pain. In models of neuropathic pain, LY 341495 has been shown to attenuate mechanical allodynia. Studies in animal models of anxiety have also employed LY 341495 to probe the involvement of Group II mGluRs in anxiety-related behaviors.

Utility in Dissecting Synaptic and Network Physiology

LY 341495 has been widely used to investigate the fundamental mechanisms of synaptic transmission and plasticity, particularly long-term potentiation (LTP) and long-term depression (LTD), which are cellular models of learning and memory. By selectively blocking mGluR subtypes, researchers can determine their specific contributions to these forms of synaptic plasticity in various brain regions, most notably the hippocampus.

For example, studies have used LY 341495 to demonstrate the involvement of specific mGluRs in different phases of LTP and LTD at hippocampal synapses. Its use has helped to differentiate between the roles of various mGluR subtypes in the induction and expression of synaptic plasticity.

Role in Advancing Allosteric Modulator Research

LY 341495 has played a crucial role as a pharmacological tool in the research and development of allosteric modulators for mGluRs. Allosteric modulators, which bind to a site on the receptor distinct from the glutamate binding site, offer a more nuanced approach to modulating receptor function.

In this context, LY 341495 is often used as a competitive antagonist to characterize the effects of positive allosteric modulators (PAMs) and negative allosteric modulators (NAMs). For instance, it can be used to confirm that the effects of a PAM are dependent on the presence of an orthosteric agonist like glutamate.

Cryo-electron microscopy (cryo-EM) studies have utilized LY 341495 to stabilize mGlu5 receptors in an inactive conformation, providing structural insights into the mechanisms of allosteric modulation. Additionally, it has been used in fluorescence resonance energy transfer (FRET) sensor assays to study the conformational changes in mGluRs induced by allosteric modulators. These studies are vital for understanding how allosteric modulators fine-tune receptor activity and for the development of novel therapeutic agents targeting mGluRs.

Q & A

Q. How can researchers experimentally validate the receptor selectivity of LY 341495 disodium salt across mGluR subtypes?

this compound exhibits nanomolar potency for group II mGlu receptors (mGlu2/3) but antagonizes group III receptors (mGlu6,7,8) at higher concentrations. To validate selectivity:

  • Perform radioligand binding assays using recombinant human mGluR subtypes to measure dissociation constants (Kd). For example, Kd values are 1.67 nM (mGlu2), 0.75 nM (mGlu3), and 72.7 nM (mGlu7a) .
  • Use functional assays (e.g., cAMP inhibition or calcium mobilization) to determine IC50 values. LY 341495 shows IC50 values of 7.8 µM for mGlu1a and 22 µM for mGlu4, confirming low cross-reactivity with group I/III receptors at low concentrations .
  • Compare antagonism across subtypes by co-administering selective agonists (e.g., LY 379268 for mGlu2/3) to assess reversibility .

Q. What experimental designs are optimal for studying LY 341495's role in hippocampal synaptic plasticity?

  • Use electrophysiological recordings in hippocampal slices to measure long-term potentiation (LTP) or depression (LTD). Apply LY 341495 (1–10 µM) to block mGlu2/3 receptors and observe changes in synaptic transmission .
  • Pair with pharmacological tools : Combine with group II agonists (e.g., DCG-IV) to confirm receptor-specific effects. Monitor downstream pathways (e.g., MAPK/ERK) via Western blotting to link plasticity changes to signaling cascades .

Advanced Research Questions

Q. How does this compound exert antiproliferative effects in glioma models, and what methodologies are used to dissect its mechanism?

LY 341495 inhibits mGluR3-driven proliferation in glioblastoma (GBM) cells by targeting MAPK and PI3K pathways:

  • In vitro : Treat U-87 MG or patient-derived GBM cells with LY 341495 (1 µM daily). Measure proliferation via BrdU incorporation and cell cycle phases using flow cytometry (reduced S/G2M phases after 48 hours) .
  • Pathway analysis : Perform Western blotting for phosphorylated Erk1/2 and Akt/PKB. LY 341495 reduces p-Erk and p-Akt levels, which are restored by mGluR2/3 agonists like LY 379268 .
  • In vivo : Implant GBM cells into nude mice and administer LY 341495 (10 mg/kg/day via osmotic pump). Monitor tumor growth via MRI and quantify Ki-67+ cells to confirm cytostatic effects .

Q. What methodological approaches are used to study LY 341495's impact on neuronal activity-dependent tau release?

  • In vivo microdialysis : Infuse LY 341495 (e.g., 5 mM in artificial CSF) into the hippocampus of transgenic tauopathy mice. Collect interstitial fluid (ISF) and quantify tau levels via ELISA. LY 341495 increases ISF tau by 80% within 2 hours, linking mGluR2/3 blockade to presynaptic excitatory activity .
  • Pharmacogenetic validation : Combine with tetrodotoxin (TTX) to silence neuronal activity and assess whether tau changes are activity-dependent .

Q. How can researchers leverage LY 341495 to study synergy with chemotherapeutic agents in glioma stem cells (GSCs)?

  • Combination therapy : Treat GSCs with LY 341495 (100 nM) and temozolomide (TMZ). Measure apoptosis via Annexin V/PI staining and caspase-3 activation. LY 341495 sensitizes GSCs to TMZ by inhibiting NF-κB via PI3K/Akt suppression .
  • Rescue experiments : Express constitutively active Akt in GSCs to test pathway specificity. LY 341495’s synergy with TMZ is attenuated in these cells, confirming PI3K/Akt as a key target .

Methodological Considerations

Q. How should researchers address batch-to-batch variability in LY 341495 for sensitive assays?

  • Request certificates of analysis (CoA) for purity (>98% by HPLC) and salt content.
  • Pre-test solubility in recommended solvents (e.g., water or NaOH-equilibrated DMSO) to ensure consistent stock concentrations .
  • Validate functional activity in a control assay (e.g., mGlu2/3-dependent cAMP inhibition) before proceeding to complex models .

Q. What controls are essential when using LY 341495 in vivo to ensure target specificity?

  • Include pharmacokinetic controls : Measure brain penetrance via LC-MS to confirm effective CNS concentrations (LY 341495 is brain-penetrant at 10 mg/kg) .
  • Use genetic knockout models : Compare effects in mGluR2/3 knockout vs. wild-type mice to rule off-target effects .

Data Contradictions & Resolution

Q. How can researchers reconcile LY 341495's reported effects on group III mGlu receptors?

  • LY 341495 antagonizes group III receptors (e.g., mGlu6/7/8) only at high nanomolar to micromolar doses (Kd = 14–72 nM). For group II-selective studies, use concentrations ≤100 nM. Include dose-response curves to differentiate group II vs. III effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.